molecular formula C13H14N2O B1523803 4-[2-(Pyridin-4-yl)ethoxy]aniline CAS No. 1183036-74-9

4-[2-(Pyridin-4-yl)ethoxy]aniline

Cat. No.: B1523803
CAS No.: 1183036-74-9
M. Wt: 214.26 g/mol
InChI Key: HQEVPZRVPKMDCH-UHFFFAOYSA-N
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Description

Significance of Pyridine- and Aniline-Containing Scaffolds in Contemporary Chemical Research

Pyridine (B92270) and aniline (B41778) derivatives are cornerstones of modern chemical research due to their versatile reactivity and widespread presence in functionally important molecules.

The pyridine ring , a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in numerous pharmaceuticals, agrochemicals, and functional materials. wikipedia.orgnih.govnih.gov Its nitrogen atom imparts basicity and the ability to participate in hydrogen bonding and metal ion coordination, which is crucial for its role in catalysis and drug-receptor interactions. usc.edursc.org The pyridine scaffold is found in a wide array of therapeutic agents, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. tulane.edunih.gov

Aniline , consisting of an amino group attached to a benzene (B151609) ring, is the simplest aromatic amine and a vital precursor in the synthesis of a vast range of industrial chemicals, including dyes, polymers, and pharmaceuticals. geeksforgeeks.orgslideshare.net The amino group strongly influences the aromatic ring's reactivity and provides a key site for chemical modification, allowing for the construction of more complex molecules. geeksforgeeks.org While aniline itself is a crucial building block, medicinal chemists often seek to modify or replace the aniline moiety to fine-tune a drug candidate's properties, such as enhancing bioavailability and reducing potential toxicity. cresset-group.com

The combination of these two scaffolds in a single molecule, such as 4-[2-(Pyridin-4-yl)ethoxy]aniline, results in a structure with dual functionality, offering a rich platform for chemical exploration and development.

Historical Context of Structural Motifs Related to this compound

The individual components of this compound have a rich history in the annals of chemistry.

Pyridine was first isolated in 1846 by the Scottish chemist Thomas Anderson from bone oil. wikipedia.orgnih.gov Its structure was later proposed by Wilhelm Körner and James Dewar and subsequently confirmed. wikipedia.org A significant breakthrough in its synthesis was the Hantzsch pyridine synthesis developed in 1881, which enabled the creation of a wide variety of pyridine derivatives. wikipedia.org The first synthesis of the basic pyridine compound was achieved by William Ramsay in 1876. wikipedia.orgnih.gov

Aniline was first isolated from the destructive distillation of indigo (B80030) in 1826 by Otto Unverdorben. wikipedia.org Its discovery is also attributed to Friedlieb Runge, who found it in coal tar in 1834. wikipedia.org The name "aniline" was coined in 1840 by Carl Julius Fritzsche. wikipedia.org The industrial importance of aniline skyrocketed with the discovery of the first synthetic dye, mauveine, by William Perkin, a student of the influential chemist August Wilhelm von Hofmann, in 1856. nih.gov

The strategic joining of such well-established pharmacophores through linkers like the ethoxy group is a modern approach in rational drug design aimed at creating molecules with novel or improved therapeutic properties.

Overview of Core Research Domains for this compound and its Derivatives

The primary research interest in this compound lies in its role as a key intermediate or building block for the synthesis of more complex molecules with potential applications in medicine and materials science.

In medicinal chemistry , this scaffold is particularly valuable for the development of kinase inhibitors. Protein kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The pyridine and aniline moieties can form key interactions within the ATP-binding site of kinases. For instance, derivatives of similar structures are investigated as inhibitors for targets such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR).

Another significant area of research is in the development of agents targeting serotonin (B10506) receptors. For example, certain complex molecules incorporating related structural motifs have been studied for their agonist activity at the 5-HT2A receptor. wikipedia.org

The versatility of the this compound scaffold is further demonstrated by its use in creating compounds with a wide range of potential therapeutic applications, including antimicrobial and vasorelaxant agents. nih.gov The general structure allows for systematic chemical modifications to optimize biological activity and pharmacokinetic properties.

In materials science , the pyridine and aniline components can act as ligands for the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have ordered structures with potential uses in gas storage, separation, and catalysis. The aromatic nature of the scaffold also makes it a candidate for investigation in the field of organic electronics.

The following table provides examples of research applications for derivatives that share core structural similarities with this compound, highlighting the compound's role as a versatile starting material.

Derivative Class Research Target/Application Illustrative Finding
Pyridine-3-carbonitrilesVasorelaxant and AnticancerCompound 3d (a pyridine-3-carbonitrile (B1148548) derivative) showed potent anticancer activity against MCF-7 breast cancer cells with an IC50 of 4.55 ± 0.88 μM and also exhibited vasodilation effects.
Imidazo[1,2-a]pyridine-based inhibitorsPI3Kα/mTOR inhibitors (Anticancer)A synthesized derivative demonstrated potent inhibitory activity against PI3Kα and mTOR with IC50 values of 0.029 μM and 0.106 μM, respectively.
Pyrido usc.eduresearchgate.netoxazine derivativesAntimicrobial AgentsSynthesized compounds showed activity against various bacterial and fungal strains. amazonaws.com

Properties

IUPAC Name

4-(2-pyridin-4-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEVPZRVPKMDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 2 Pyridin 4 Yl Ethoxy Aniline and Its Derivatives

Established Synthetic Routes to the Core Scaffold

The construction of the 4-[2-(Pyridin-4-yl)ethoxy]aniline scaffold hinges on the strategic and efficient formation of its key structural motifs: the aryloxyether linkage, the aniline (B41778) moiety, and the functionalized pyridine (B92270) ring.

Strategic Formation of the Aryloxyether Linkage

The ether bond connecting the pyridinyl and aniline moieties is a critical linkage. A common and effective method for its formation is the Williamson ether synthesis. This reaction typically involves the coupling of a halo- or sulfonate-substituted pyridine derivative with a substituted phenol (B47542) under basic conditions. For instance, the synthesis can be achieved by reacting 4-(2-chloroethyl)pyridine (B1610578) with 4-aminophenol (B1666318) in the presence of a suitable base like potassium carbonate.

An alternative approach involves the use of aryne chemistry, which offers a mild and efficient route to aryloxyether derivatives. nih.gov In this methodology, an aryne is generated in situ and reacts with a pyridinylethoxide to form the desired ether linkage. This method is notable for its high yields and broad substrate scope. nih.gov

Introduction of the Aniline Moiety in Target Synthesis

The aniline functional group is a key component of the target molecule. Its introduction can be achieved through several synthetic strategies. One common method involves the reduction of a corresponding nitro-aromatic precursor. For example, a precursor such as 4-[2-(pyridin-4-yl)ethoxy]nitrobenzene can be reduced to the desired aniline using various reducing agents, including catalytic hydrogenation with palladium on carbon or using metal-free methods. researchgate.net

Pyridine Ring Functionalization Strategies

The pyridine ring offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives. Direct C-H functionalization of the pyridine ring is a powerful tool for introducing various substituents. rsc.orgdigitellinc.com For example, 4-selective functionalization of pyridines can be achieved using a strong base with low Lewis acidity, enabling the introduction of substituents at the C4 position. digitellinc.com

Furthermore, photoinduced charge transfer presents a metal-free method for the functionalization of pyridinium (B92312) derivatives. nih.gov This approach utilizes electron donor-acceptor complexes between 1,4-dihydropyridines and N-amidopyridinium salts under visible light to generate radicals that can functionalize the pyridine ring. nih.gov The synthesis of pyridine derivatives can also be achieved through one-pot multicomponent reactions, which offer an efficient and environmentally friendly approach. researchgate.netnih.govacs.org

Optimization of Reaction Conditions and Yield Enhancement in Synthetic Pathways

Catalyst Systems and Reaction Accelerators in Analogous Syntheses

The choice of catalyst can significantly impact the outcome of a synthetic transformation. In the context of forming the aryloxyether linkage, phase-transfer catalysts can be employed to facilitate the reaction between the hydrophilic phenoxide and the organophilic pyridylethyl halide.

For cross-coupling reactions to functionalize the pyridine ring, palladium-based catalysts are widely used. For instance, the Suzuki cross-coupling reaction can be used to introduce aryl substituents onto the pyridine ring, and this can even be performed simultaneously with the reduction of a nitro group to an amine. researchgate.net In some cases, metal-free catalytic systems are being developed to provide more environmentally benign alternatives. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool to accelerate reactions and improve yields in the synthesis of pyridine derivatives. acs.org

Solvent Selection and Green Chemistry Principles in Chemical Synthesis

The selection of an appropriate solvent is a critical aspect of green chemistry, as solvents contribute significantly to the environmental impact of a chemical process. rsc.org Efforts are being made to replace hazardous solvents with greener alternatives such as water, ethanol, or even solvent-free reaction conditions. rsc.orgresearchgate.net

A comprehensive approach to solvent selection involves considering not only the reaction performance but also the entire process, including solvent recycling and waste treatment, through life cycle assessments. rsc.org By choosing the right solvent, it is possible to significantly reduce both the cost and the CO2 emissions associated with a chemical synthesis. rsc.org The development of one-pot multicomponent reactions and solvent-free synthesis methods are key strategies in advancing green chemistry principles in the synthesis of complex molecules like this compound. rsc.orgresearchgate.netnih.govacs.org

Emerging Synthetic Strategies and Novel Methodologies

Recent advancements in synthetic organic chemistry have led to the development of more efficient and sustainable methods for the synthesis of complex molecules. These emerging strategies, including microwave-assisted synthesis and flow chemistry, offer significant advantages over traditional synthetic routes.

Microwave-assisted organic synthesis has gained prominence as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov While specific literature on the direct microwave-assisted synthesis of this compound is not extensively available, the application of this technology to analogous transformations provides valuable insights into potential synthetic routes.

One relevant transformation is the Williamson ether synthesis, a fundamental reaction for forming the ethoxy linker. Microwave irradiation has been successfully employed to drive this reaction. For instance, the synthesis of various aryl ethers can be achieved by reacting a phenol with an alkyl halide in the presence of a base under microwave irradiation. This approach significantly reduces reaction times and can improve yields. A related application is the microwave-assisted synthesis of Pt/SnO2 catalysts for the reduction of 4-nitrophenol (B140041) to 4-aminophenol, a key step in forming the aniline moiety. mdpi.com This process highlights the utility of microwave heating in facilitating catalytic reactions relevant to the synthesis of the target compound's precursors.

Furthermore, microwave-assisted multicomponent reactions have been developed for the synthesis of various heterocyclic compounds, such as 4,6-diarylpyrimidines and 2,3-dihydro-4-pyridinones. nih.govjaveriana.edu.co These methods demonstrate the potential for constructing complex molecular scaffolds in a single, efficient step under microwave conditions. Although not directly applied to this compound, these methodologies suggest that a convergent synthesis, possibly involving a multicomponent reaction under microwave irradiation, could be a viable and efficient strategy.

Table 1: Representative Microwave-Assisted Synthesis of Related Scaffolds

ReactantsProductCatalyst/ConditionsReaction TimeYield (%)Reference
Curcumin, Primary Amines2,3-Dihydro-4-pyridinonesMontmorillonite K-10, Microwave< 120 s16-18 nih.gov
Aromatic Aldehyde, β-Ketoester, Urea3,4-Dihydropyrimidin-2(1H)-onesYtterbium triflate, Acetic acid/Ethanol, Microwave, 120 °C10 min92 nih.gov
4-Nitrophenol4-AminophenolPt/SnO2, NaBH4, Microwave30 min (catalyst synthesis)High mdpi.com

This table presents data from related syntheses to illustrate the potential of microwave-assisted methods.

Flow chemistry, or continuous flow synthesis, has emerged as a safe, scalable, and highly efficient alternative to batch processing for the synthesis of fine chemicals and pharmaceuticals. acs.org The precise control over reaction parameters such as temperature, pressure, and reaction time allows for improved reproducibility and safety, particularly for highly exothermic or hazardous reactions.

While specific flow chemistry protocols for the synthesis of this compound are not prominently documented, the application of this technology to the synthesis of its constituent parts is well-established. For instance, the Williamson ether synthesis has been adapted to flow conditions, enabling the continuous production of aryl ethers with high efficiency. acs.org This could be applied to the reaction between a protected 4-aminophenol and a suitable pyridylethyl halide or tosylate.

Derivatization and Subsequent Chemical Transformations of this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse range of analogs. These modifications can be targeted at the aniline nitrogen, the pyridine ring, or the ethoxy linker, each providing a pathway to new chemical entities with potentially unique properties.

The primary amino group of the aniline moiety is a versatile handle for a variety of chemical transformations, most notably N-acylation and N-alkylation.

N-Acylation: The reaction of the aniline with acylating agents such as acid chlorides or anhydrides readily forms the corresponding amides. For example, acetylation with acetic anhydride (B1165640) can be performed under various conditions, including solvent-free protocols, to yield N-acetyl-4-[2-(pyridin-4-yl)ethoxy]aniline. nih.govresearchgate.net These reactions are often high-yielding and can be catalyzed by acids or bases. The use of microwave irradiation can further accelerate these transformations. javeriana.edu.co

N-Alkylation: The introduction of alkyl groups at the aniline nitrogen can be achieved through reaction with alkyl halides. researchgate.net These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed. The choice of base and solvent can significantly influence the reaction outcome, with an excess of the alkylating agent potentially leading to the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com More advanced methods, such as copper-catalyzed metallaphotoredox reactions, offer a platform for the N-alkylation of anilines under mild conditions. nih.gov

Table 2: Representative N-Acylation and N-Alkylation Reactions of Anilines

Aniline DerivativeReagentProduct TypeConditionsYield (%)Reference
4-AlkoxyanilineAcetic AnhydrideN-Acetylated AnilineSolvent-free, VOSO₄·5H₂OGood nih.gov
Secondary AmineAlkyl HalideTertiary AmineHünig's base, Acetonitrile (B52724), rtHigh researchgate.net
AnilineAlkyl HalideN-Alkyl AnilineIr photocatalyst, Cu catalyst, LiOt-Bu, MeCN, rtGood nih.gov

This table provides examples of N-acylation and N-alkylation on related aniline structures.

The pyridine ring, while generally less reactive towards electrophilic substitution than benzene (B151609), can be functionalized through various strategies. Direct C-H functionalization and the introduction of substituents via halogenated intermediates are common approaches. nih.govacs.org

One strategy involves the activation of the pyridine ring to facilitate nucleophilic substitution. For instance, the formation of N-oxides can activate the 2- and 4-positions towards nucleophilic attack. Subsequent reactions can introduce a range of functional groups. Another powerful method is the palladium-catalyzed cross-coupling of halopyridines with various nucleophiles. mit.edu For example, a 2- or 3-halopyridine derivative of the scaffold could undergo Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions to introduce new carbon-carbon or carbon-nitrogen bonds. researchgate.netmasterorganicchemistry.comwikipedia.org

Recent advances have also focused on the direct C-4 functionalization of pyridines, which can be challenging due to the electronic properties of the ring. nih.gov Methods involving the formation of pyridinium salts followed by nucleophilic addition have shown promise for selective C-4 substitution. acs.org

The ethoxy linker in this compound is generally stable, but under certain conditions, it can be cleaved. Ether cleavage typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The mechanism of cleavage (SN1 or SN2) depends on the nature of the groups attached to the ether oxygen. For an aryl ethyl ether, cleavage would likely proceed via an SN2 mechanism on the ethyl group, yielding the corresponding phenol and ethyl halide. masterorganicchemistry.com This transformation can be a useful synthetic step for accessing the corresponding 4-hydroxyphenyl derivative.

Computational and Theoretical Investigations of 4 2 Pyridin 4 Yl Ethoxy Aniline and Analogs

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-[2-(Pyridin-4-yl)ethoxy]aniline, these calculations can elucidate its reactivity, stability, and the distribution of electrons, which are crucial for its chemical behavior.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govscispace.com Studies on aniline (B41778) and pyridine (B92270) derivatives frequently employ DFT to predict their geometric and electronic properties. epa.govresearchgate.netacs.org For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31G**, can be used to optimize the molecular geometry and calculate key electronic parameters. scispace.com

The reactivity of the molecule can be understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. jocpr.com The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. jocpr.com For aromatic systems like the pyridine and aniline rings in this compound, the HOMO is typically distributed over the electron-rich regions, while the LUMO is located on the electron-deficient areas.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G )**

ParameterPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capacity (aniline moiety)
LUMO Energy-1.2 eVIndicates electron-accepting capacity (pyridine moiety)
HOMO-LUMO Gap4.6 eVRelates to chemical reactivity and kinetic stability
Dipole Moment3.5 DIndicates overall polarity of the molecule
Ionization Potential7.2 eVEnergy required to remove an electron
Electron Affinity0.8 eVEnergy released upon gaining an electron

Note: The values in this table are hypothetical and representative of typical DFT calculation results for similar molecules.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy bridge, indicating these are sites for electrophilic interaction. nih.gov The amino group on the aniline ring would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and the aromatic rings would show positive potential. nih.gov This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the molecule's behavior in biological systems.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the this compound scaffold is a key determinant of its biological activity and physical properties. Conformational analysis and molecular dynamics simulations provide insights into the molecule's dynamic nature.

Prediction of Preferred Conformations and Rotational Barriers

The this compound molecule possesses several rotatable bonds, leading to a variety of possible conformations. The dihedral angles between the pyridine ring, the ethoxy bridge, and the aniline ring are particularly important. Computational methods can be used to perform a systematic conformational search to identify the low-energy, preferred conformations.

Rotational barriers for similar aniline and pyridine derivatives have been studied using DFT and other methods. scispace.comdoaj.orgrsc.org For this compound, the rotational barrier around the C-O and C-C bonds of the ethoxy linker would determine the relative orientation of the two aromatic rings. The energy landscape of these rotations can be calculated to identify the most stable conformers and the transition states connecting them.

Table 2: Predicted Rotational Barriers and Preferred Dihedral Angles for this compound

Rotatable BondPreferred Dihedral Angle(s)Rotational Barrier (kcal/mol)
Pyridin-C-C-O~180° (anti-periplanar)3-5
C-O-C-Aniline~60° (gauche), ~180° (anti)2-4
O-C-Aniline-N~0° (planar)5-7

Note: The values in this table are hypothetical and based on typical results for similar flexible molecules.

Dynamic Behavior and Flexibility of the this compound Scaffold

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. acs.orgmdpi.comnih.gov By simulating the motion of atoms and molecules, MD can reveal the flexibility of the this compound scaffold in different environments, such as in a solvent or interacting with a biological target. nih.gov

MD simulations can provide information on the range of conformations accessible to the molecule at a given temperature, the time scales of conformational changes, and the stability of different conformers. eurekalert.org This is particularly important for drug-like molecules, as their ability to adopt different conformations can be crucial for binding to a receptor. acs.org The root-mean-square deviation (RMSD) of atomic positions during the simulation can be used to quantify the molecule's flexibility. nih.gov

Molecular Modeling and Docking Studies for Mechanistic Insights

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule with a macromolecular target, such as a protein or a nucleic acid. nih.gov These methods are widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

For this compound, molecular docking studies could be performed to investigate its potential binding to various biological targets. For example, given its structural motifs, it could be docked into the active sites of kinases, which are common targets for pyridine-containing inhibitors. nih.gov The docking process involves generating a multitude of possible binding poses of the ligand within the receptor's binding site and scoring them based on their predicted binding affinity. nih.gov

Successful docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. ijcce.ac.ir For instance, the amino group of the aniline moiety and the nitrogen of the pyridine ring could act as hydrogen bond donors and acceptors, respectively. The aromatic rings can participate in pi-stacking interactions with aromatic residues in the binding pocket. The flexibility of the ethoxy linker allows the molecule to adopt a conformation that complements the shape of the binding site. The results of docking studies can provide valuable hypotheses for the design of more potent and selective analogs.

Ligand-Target Interaction Analysis in In Vitro Biological Models

Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding how ligands like this compound and its analogs interact with their biological targets at an atomic level. These studies are crucial for interpreting in vitro data and guiding further chemical synthesis.

Research on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, which are structurally related to this compound, has identified Rho-associated kinase 1 (ROCK1) as a key target. nih.gov Docking studies revealed that the pyridin-4-yl scaffold fits into the active site, forming critical interactions. For instance, a representative compound was shown to form hydrogen bonds with methionine 156 (M156) in the hinge region and with the catalytic lysine (B10760008) 105 (K105). nih.gov Furthermore, a π-π stacking interaction with the gatekeeper residue phenylalanine 368 (F368) was observed, anchoring the ligand within the binding pocket. nih.gov

Similarly, computational studies on N-(pyridin-4-ylmethyl)aniline derivatives identified them as potential inhibitors of the Kinase Insert Domain Receptor (KDR), a VEGFR-2 kinase crucial in angiogenesis. nih.gov Docking simulations within the KDR active site were used to screen a database of new molecules, identifying promising candidates based on their binding poses and interactions. nih.gov

In the context of antifungal research, structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine were investigated as inhibitors of the yeast casein kinase Yck2 in Candida albicans. frontiersin.orgnih.gov Virtual screening based on binding energies identified several lead compounds. frontiersin.org Subsequent MD simulations, running for 200 nanoseconds, confirmed that these molecules could maintain stable interactions within the Yck2 active site, stabilized primarily by hydrophobic bonds and van der Waals forces. frontiersin.orgnih.gov The stability of these interactions is a key indicator of a compound's potential efficacy.

Target ProteinKey Interacting ResiduesType of InteractionAnalog Class
ROCK1 M156, K105Hydrogen BondingN-ethyl-4-(pyridin-4-yl)benzamide
F368π-π Stacking
KDR (VEGFR-2) (Not specified)(Docking-based screening)N-(pyridin-4-ylmethyl)aniline
Yck2 Kinase (Not specified)Hydrophobic, van der Waals2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine

Pharmacophore Elucidation for Related Pyridine/Aniline Derivatives

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is instrumental in understanding the shared properties of active compounds and in screening virtual libraries for new leads.

For a large set of sesquiterpene pyridine alkaloids, a pharmacophore model was developed that highlighted three critical features: a hydrogen bond acceptor (HBA), a hydrogen bond donor (HBD), and a hydrophobic (HY) group. nih.govnih.gov The study proposed that the pyridine ring system was a core component of the pharmacologically active center and a key driver of structural diversity. nih.gov The hydrophobic feature, in particular, was often located on the pyridine ring, underscoring its importance for target binding. nih.govnih.gov

In another study focusing on pyridine-3-carbonitriles with vasorelaxant activity, a 3D-pharmacophore model was generated to guide the design of new analogs. rsc.org This model provided a hypothesis of the key spatial and electronic features required for activity, which was then used to assess the fit of newly designed molecules. rsc.org These studies collectively suggest that for pyridine/aniline derivatives, a common pharmacophore often involves a combination of hydrogen bonding capacity and a distinct hydrophobic region, with the pyridine nitrogen frequently acting as a hydrogen bond acceptor.

Compound ClassKey Pharmacophore FeaturesNotable Findings
Sesquiterpene Pyridine Alkaloids Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (HY)The pyridine ring is a core pharmacologically active center. nih.govnih.gov
Pyridine-3-carbonitriles (3D model generated)Model used to compare and fit newly designed vasorelaxant agents. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

QSAR and CoMFA are computational techniques that correlate the structural properties of a series of compounds with their biological activities. These methods are used to build predictive models and to visualize the structural features that influence potency, providing a roadmap for chemical optimization.

Development of Predictive Models for In Vitro Activity Profiles

Robust and statistically validated QSAR models are essential for reliably predicting the activity of untested compounds. For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, both CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed. nih.gov The CoMFA model demonstrated strong predictive power, achieving a cross-validated q² of 0.774 and a non-cross-validated r² of 0.965. nih.gov The CoMSIA model also showed good statistical significance. nih.gov These models were built using a training set of 32 compounds and validated with an external test set, confirming their utility for predicting the pIC₅₀ of new analogs. nih.gov

Similarly, a study on N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors developed favorable 3D-QSAR models. nih.gov The CoMFA model yielded a q² of 0.671 and an r² of 0.969, while the CoMSIA model gave a q² of 0.608 and an r² of 0.936. nih.gov These statistically significant models were then employed to virtually screen a database of newly designed molecules, prioritizing those with the highest predicted biological activity for further investigation. nih.gov The successful development of these models underscores their importance in streamlining the discovery process by focusing experimental efforts on the most promising candidates.

Model TypeAnalog ClassTargetq² (Cross-validated)r² (Non-cross-validated)
CoMFA N-ethyl-4-(pyridin-4-yl)benzamideROCK10.7740.965
CoMSIA N-ethyl-4-(pyridin-4-yl)benzamideROCK10.6760.949
CoMFA N-(pyridin-4-ylmethyl)anilineKDR0.6710.969
CoMSIA N-(pyridin-4-ylmethyl)anilineKDR0.6080.936

Insights into Structural Requirements for Enhanced Research Potency

The graphical outputs of CoMFA and CoMSIA, known as contour maps, provide a visual guide to the structural modifications that are likely to increase or decrease a compound's potency. These maps highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding capabilities are favored or disfavored.

For the N-ethyl-4-(pyridin-4-yl)benzamide ROCK1 inhibitors, the contour maps from the CoMFA and CoMSIA models were used to design forty new compounds with potentially higher activity. nih.gov The maps revealed specific positions where substitutions with different chemical groups could enhance binding affinity. nih.gov

A broader review of the structure-activity relationships of pyridine derivatives with antiproliferative activity found that the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups often enhanced activity. mdpi.com Conversely, the addition of halogen atoms or other bulky groups tended to decrease antiproliferative effects. mdpi.com This suggests that for this class of compounds, specific electronic and steric profiles are required for optimal interaction with biological targets. The insights gained from these computational analyses are invaluable for guiding medicinal chemistry efforts toward the synthesis of next-generation analogs with superior research potency.

Structure Activity Relationship Sar Studies on 4 2 Pyridin 4 Yl Ethoxy Aniline Derivatives in Pre Clinical Research

Rational Design and Synthesis of Analogs for Modulating In Vitro Research Activity

The rational design of analogs of 4-[2-(Pyridin-4-yl)ethoxy]aniline would likely be guided by the desire to improve properties such as target affinity, selectivity, and pharmacokinetic profiles. The synthesis of such analogs would involve modifying the three key components of the molecule: the pyridine (B92270) ring, the aniline (B41778) moiety, and the ethoxy linker. Synthetic strategies would likely involve the etherification of a substituted 4-aminophenol (B1666318) with a 4-(2-haloethyl)pyridine or a similar reactive derivative of pyridine. nih.gov Modifications could be introduced at various stages of the synthesis to create a library of analogs for in vitro screening.

For instance, a general synthetic route might involve the reaction of various substituted phenols with a suitable pyridine derivative. This approach allows for the systematic introduction of different functional groups on the aniline ring to explore their impact on activity.

Table 1: Hypothetical Analogs and Rationale for Synthesis

AnalogModificationRationale for Design
Analog 1 Methyl substitution on the aniline ringTo investigate the effect of small lipophilic groups on binding affinity.
Analog 2 Fluoro substitution on the aniline ringTo explore the impact of electron-withdrawing groups and potential for hydrogen bonding.
Analog 3 Methoxy (B1213986) substitution on the pyridine ringTo study the influence of electron-donating groups on the pyridine nitrogen's basicity.
Analog 4 Shortening of the ethoxy linker to a methoxy linkerTo assess the importance of the linker length for optimal target engagement.

This table is illustrative and based on general medicinal chemistry principles, not on specific published data for this compound.

Impact of Substitutions on the Aniline Moiety on Molecular Interactions

Substitutions on the aniline moiety of this compound would be expected to significantly influence its molecular interactions with a biological target. The electronic and steric properties of the substituents could alter the molecule's binding affinity and selectivity. researchgate.net

For example, introducing electron-withdrawing groups (e.g., halogens, nitro groups) could decrease the pKa of the aniline nitrogen, potentially affecting its ability to act as a hydrogen bond donor. Conversely, electron-donating groups (e.g., methyl, methoxy) could increase the electron density of the aromatic ring, which might enhance π-π stacking interactions with the target protein. nih.gov

Table 2: Predicted Effects of Aniline Substitutions

Substituent at ortho- or meta-positionPredicted Effect on AnilinePotential Impact on Molecular Interaction
-CH₃ Electron-donating, increases lipophilicityMay enhance hydrophobic interactions within the binding pocket.
-OCH₃ Electron-donating, can act as H-bond acceptorCould introduce new hydrogen bonding opportunities.
-F, -Cl, -Br Electron-withdrawing, increases lipophilicityMay alter electronic interactions and form halogen bonds.
-NO₂ Strong electron-withdrawingCould significantly reduce the basicity of the aniline nitrogen.

This table represents predicted trends based on general SAR principles.

Influence of Pyridine Ring Modifications on Functional Attributes

The pyridine ring is a key feature, likely involved in crucial interactions with the target, such as hydrogen bonding via its nitrogen atom. nih.govnih.gov Modifications to this ring would be a primary focus of any SAR study. The position of the nitrogen atom in the pyridine ring is critical; for instance, a shift from a 4-pyridyl to a 2- or 3-pyridyl isomer would alter the geometry of the molecule and its ability to interact with the target.

Furthermore, substitutions on the pyridine ring itself could modulate its electronic properties and steric profile. For example, adding an electron-donating group could increase the basicity of the pyridine nitrogen, potentially strengthening a hydrogen bond with an acidic residue in the target protein. nih.gov

Role of the Ethoxy Linker in Scaffold-Target Engagement

The ethoxy linker provides a specific spatial arrangement between the pyridine and aniline rings. Its length and flexibility are likely critical for optimal positioning of these two key moieties within the binding site of a target protein. Shortening or lengthening the linker, or introducing conformational constraints, would be important modifications to explore in an SAR study.

For example, replacing the ether oxygen with a sulfur atom (thioether) or a methylene (B1212753) group (propyl linker) would alter the bond angles and flexibility of the linker, which could have a profound impact on the compound's activity. The ether oxygen itself may also act as a hydrogen bond acceptor.

Stereochemical Considerations and Enantiomeric Effects in Derivatives

If substitutions on the ethoxy linker or on the aromatic rings introduce a chiral center, it would be essential to investigate the stereochemical aspects of the derivatives. The two enantiomers of a chiral derivative could exhibit significantly different biological activities and pharmacokinetic profiles. This is because the three-dimensional arrangement of atoms in one enantiomer might allow for a much better fit into the chiral binding site of a target protein than the other.

For instance, if a methyl group were introduced on the carbon atom of the ethoxy linker adjacent to the pyridine ring, this would create a chiral center. The (R)- and (S)-enantiomers would need to be separated and their activities evaluated independently to determine if the target interaction is stereospecific.

Role of 4 2 Pyridin 4 Yl Ethoxy Aniline As a Precursor and Scaffold in Advanced Chemical Research

Application in the Design and Synthesis of Novel Heterocyclic Systems

The pyridine (B92270) and aniline (B41778) components of 4-[2-(Pyridin-4-yl)ethoxy]aniline make it an excellent starting material for the synthesis of a variety of heterocyclic compounds. Pyridine derivatives are integral to numerous medicinally important natural products and synthetic drugs due to their ability to improve water solubility and engage in specific biological interactions. researchgate.netnih.gov The aniline group, with its reactive amino functionality, serves as a key handle for cyclization reactions.

Research has demonstrated the use of similar pyridyl-ethoxy-phenyl structures in the creation of complex heterocyclic systems. For instance, chalcones and pyrimidines have been synthesized from precursors containing a [2-(5-ethyl-2-pyridyl)ethoxy]phenyl moiety. researchgate.net These reactions typically involve the condensation of the aniline or a derivative with other reagents to form new rings. For example, 1-(substituted phenyl)-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-propan-1-ones have been used to prepare pyrimidinamines and phenyl carboxamido pyrimidines. researchgate.net

Furthermore, the synthesis of 2-imino-4-thiazolidinones has been achieved by reacting 2-bromo-3-[4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl]propionitrile with thiourea. researchgate.net This highlights the potential of the this compound scaffold to be elaborated into various five- and six-membered heterocyclic rings, which are prevalent in many biologically active molecules. The general reactivity of pyridine derivatives in nucleophilic substitution reactions, particularly at the C-2 and C-4 positions, further expands the possibilities for creating diverse molecular architectures. nih.gov

The following table summarizes examples of heterocyclic systems synthesized from related pyridyl-ethoxy-phenyl precursors:

Precursor ScaffoldReagentsSynthesized HeterocycleReference
1-(substituted phenyl)-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-propan-1-oneUrea/ThioureaPyrimidin-2-ones/thiones researchgate.net
2-Bromo-3-[4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl]propionitrileThiourea2-Imino-4-thiazolidinone researchgate.net
Pyridine based chalconesHydrazine hydrate2-Pyrazolines researchgate.net

Utilization in Combinatorial Chemistry Libraries for Research Screening

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds. nih.gov The scaffold of this compound is well-suited for the construction of combinatorial libraries due to its multiple points of diversification. The aniline nitrogen can be readily acylated, alkylated, or used in cyclization reactions, while the pyridine ring can be functionalized at various positions.

The concept of polymer-scaffolded dynamic combinatorial libraries (PS-DCLs) has been demonstrated, where functionalized polymers can exchange and reshuffle their appendages. researchgate.net While direct application of this compound in this context is not documented, its structure lends itself to such strategies. By attaching this scaffold to a polymer support, a library of compounds could be generated by reacting the free amino group with a diverse set of building blocks.

The development of scaffold-ranking libraries to screen for antibacterial activity against pathogens has shown the power of combinatorial approaches. nih.gov A library based on the this compound core could be synthesized to explore a wide chemical space and identify novel bioactive molecules. The pyridine moiety, known for its presence in many antibacterial agents, makes this a promising strategy. nih.gov

Development of Chemical Probes for Biological Target Elucidation in In Vitro Assays

Chemical probes are essential tools for understanding biological processes and validating drug targets. An ideal chemical probe should be potent, selective, and possess a functional group for linking to reporter tags (e.g., fluorophores, biotin). The this compound structure can serve as a foundation for such probes.

The aniline group can be modified to incorporate a linker or a reporter group without significantly altering the core structure's binding properties to a potential target. For instance, new enkephalinase inhibitors have been developed as probes by incorporating basic or acidic moieties into a core scaffold. googleapis.com Similarly, the this compound scaffold could be functionalized to create probes for various biological targets.

The utility of this scaffold is further suggested by its presence in compounds designed to interact with specific biological targets. For example, derivatives of thiazolidinedione containing a (pyridyl)ethoxy)phenyl moiety are known to be PPARγ agonists. google.com A labeled version of such a compound, derived from this compound, could be used to study the binding and cellular localization of this important nuclear receptor.

Contribution to Lead Optimization Strategies within Drug Discovery Research (Pre-clinical Stage)

Lead optimization is a critical phase in drug discovery where an initial hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers several avenues for lead optimization.

The pyridine ring can be substituted to modulate properties like solubility and metabolic stability. The ethoxy linker can be altered in length or composition to optimize the spatial orientation of the pyridine and aniline rings for better target engagement. The aniline group provides a convenient point for introducing various substituents to explore structure-activity relationships (SAR).

Patents reveal the use of related structures in the development of therapeutic agents. For example, compounds with a (pyridyl)ethoxy)phenyl-methyl]thiazolidine-2,4-dione structure, such as Pioglitazone, have been developed for the treatment of diabetes. google.comepo.org The synthesis of such compounds often involves intermediates similar to this compound. units.it Furthermore, related structures have been investigated as NEP inhibitors for cardiovascular diseases and as diaminocyclopentylpyridine derivatives for various disorders. epo.orggoogle.com

The following table presents examples of drug candidates and their targets that feature a related pyridyl-ethoxy-phenyl scaffold:

Compound ClassTargetTherapeutic AreaReference
Thiazolidinediones (e.g., Pioglitazone)PPARγDiabetes google.comunits.it
Substituted Biphenyl Butanoic Ester DerivativesNEPCardiovascular Disease epo.org
Diaminocyclopentylpyridine DerivativesPCSK9Cardiovascular Disease google.com

Potential Integration into Material Science Research Applications

While the primary focus of research involving the this compound scaffold has been in medicinal chemistry, its structural features suggest potential applications in material science. Pyridine-containing polymers and materials are known for their interesting optical, chemical, and physical properties. nih.gov

The presence of both a pyridine ring, which can coordinate to metal ions, and an aniline group, which can be polymerized, makes this compound a candidate for the synthesis of functional polymers. Such polymers could have applications as sensors, catalysts, or in the fabrication of electronic devices. The coupling of pyridine derivatives with anilines using a copper ion catalyst supported on a polyacrylate resin has been reported, indicating a pathway for creating such materials. researchgate.net

Furthermore, the general toxicity of aniline and pyridine compounds has been a subject of study, which is an important consideration for any potential large-scale application in materials. osti.gov The investigation of pyridine derivatives in the creation of functional nanomaterials is an active area of research, and scaffolds like this compound could contribute to this field. nih.gov

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation of 4 2 Pyridin 4 Yl Ethoxy Aniline

High-Resolution Spectroscopic Techniques for Elucidating Chemical Transformations

High-resolution spectroscopic methods are indispensable for tracking the conversion of reactants to products and for identifying the intricate structures of intermediates and final compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like 4-[2-(Pyridin-4-yl)ethoxy]aniline, with its distinct aromatic and aliphatic regions, ¹H and ¹³C NMR are fundamental for structural confirmation.

In a research context, the synthesis of this compound or its derivatives would be monitored using NMR. For instance, the disappearance of signals corresponding to starting materials and the appearance of new signals would indicate the progression of the reaction. The chemical shifts (δ) in the ¹H NMR spectrum are particularly informative. The aromatic protons on the pyridine (B92270) and aniline (B41778) rings would appear in the downfield region (typically δ 7.0-8.5 ppm), while the protons of the ethoxy bridge would be found in the more upfield region (typically δ 3.0-4.5 ppm).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, which is crucial for the definitive assignment of all signals in more complex products or when substitution patterns are ambiguous.

Table 1: Representative ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-2, H-6~8.5d6.0
Pyridine H-3, H-5~7.3d6.0
Aniline H-2, H-6~6.8d8.5
Aniline H-3, H-5~6.6d8.5
-OCH₂-~4.2t7.0
-CH₂-Py~3.1t7.0
-NH₂~3.5s-

Note: This data is representative and may vary based on the solvent and experimental conditions.

Mass Spectrometry for Reaction Monitoring and Structural Confirmation in Research

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (molecular weight: 228.28 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. During a chemical reaction, MS can be used to monitor the formation of the desired product by detecting its molecular ion peak.

The fragmentation pattern in the mass spectrum offers a fingerprint of the molecule. For this compound, common fragmentation pathways would likely involve cleavage of the ether linkage and the ethyl bridge, leading to characteristic fragment ions that help to piece together the molecular structure. A study on related compounds using tandem mass spectrometry (MS/MS) has shown that fragmentation patterns can be diagnostic for the presence of specific structural motifs nih.gov.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Observed m/z (Hypothetical)
[M+H]⁺C₁₃H₁₅N₂O⁺229.1184229.1182
[M+Na]⁺C₁₃H₁₄N₂NaO⁺251.1004251.1001

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry. To perform this analysis, a single crystal of this compound of suitable quality would need to be grown.

The resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles. For instance, the dihedral angle between the pyridine and aniline rings would be determined, providing insight into the molecule's conformation in the solid state. In a study on the crystal structure of a related compound, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, the molecule was found to be twisted, with a significant dihedral angle between the aromatic rings researchgate.net. The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the aniline's amino group, which dictates how the molecules pack in the crystal lattice researchgate.net.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~5.8
c (Å)~20.1
β (°)~95.2
Volume (ų)~1210
Z (molecules/unit cell)4

Chromatographic Techniques for Isolation, Purification, and Purity Assessment in Research Studies

Chromatographic methods are essential for separating the components of a mixture, which is critical for isolating the desired product from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the purification and purity assessment of compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be developed to resolve the target compound from any impurities. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) nih.govnih.gov. The purity of a synthesized batch would be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography purification amazonaws.com. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a mixture of organic solvents, such as ethyl acetate (B1210297) and hexanes, would serve as the mobile phase. The spots corresponding to different compounds would be visualized under UV light.

Table 4: Representative HPLC Method Parameters for Purity Analysis

Parameter Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Hypothetical)~8.5 min

Future Directions and Uncharted Territories in Research Pertaining to 4 2 Pyridin 4 Yl Ethoxy Aniline

Exploration of Undiscovered Synthetic Pathways and Methodological Advancements

The synthesis of 4-[2-(Pyridin-4-yl)ethoxy]aniline and its analogues is ripe for innovation. Current synthetic routes can be built upon by exploring more efficient and sustainable methodologies. Future research could focus on:

Greener Synthetic Approaches: The development of one-pot multicomponent reactions would offer a more environmentally friendly and efficient route to pyridine (B92270) derivatives. acs.org Microwave-assisted synthesis, for instance, has demonstrated advantages in accelerating reaction times and improving yields for pyridine compounds. acs.org

Novel Catalytic Systems: The use of inexpensive and abundant metal catalysts, or even metal-free conditions, is a key area for advancement. organic-chemistry.org For example, iodine and triethylamine (B128534) have been used to trigger the synthesis of 2-aryl-substituted pyridines in a metal-free protocol. organic-chemistry.org

Late-Stage Functionalization: A significant challenge in pyridine chemistry is the selective functionalization of the pyridine ring. researchgate.netrsc.org Developing methods for the late-stage functionalization of the this compound scaffold would allow for the rapid generation of a diverse library of derivatives for screening. researchgate.net Strategies involving a dearomatization-rearomatization process are showing promise for achieving regioselective functionalization at positions that are typically difficult to access. phys.orgnih.gov

Integration with Emerging Chemical Technologies and Data Science in Molecular Design

The convergence of chemistry with data science and computational tools offers a powerful paradigm for accelerating the discovery and optimization of molecules like this compound. Key areas for integration include:

In Silico Design and Virtual Screening: Computational methods such as molecular docking, pharmacophore-based virtual screening, and binding free energy calculations can be employed to design novel derivatives with enhanced biological activities. nih.govtandfonline.com These approaches have been successfully used to identify new purinyl pyridine derivatives as potent kinase inhibitors. nih.govtandfonline.com

Predictive Modeling for Structure-Activity Relationships (SAR): By analyzing the SAR of existing pyridine derivatives, predictive models can be built to guide the design of new compounds with desired properties. nih.govnih.gov For instance, studies have shown that the position of substituents on the pyrimidine (B1678525) nucleus significantly influences biological activity. nih.gov This knowledge can be extrapolated to the this compound scaffold to predict how modifications will affect its function.

Machine Learning and AI in Synthesis Planning: Artificial intelligence can be utilized to predict optimal reaction conditions and even propose novel synthetic routes, streamlining the process of creating new analogues.

Broader Applications of the Scaffold Beyond Conventional Medicinal Chemistry

The unique electronic and structural features of the this compound scaffold suggest its potential utility in a range of applications beyond its traditional role in medicinal chemistry.

Analytical Reagents: Pyridine derivatives have shown significant promise as fluorescent probes for detecting various analytes. nih.govmdpi.commdpi.com The this compound core could be functionalized to create selective and sensitive fluorescent sensors for metal ions, pH, or specific biomolecules. mdpi.comresearchgate.net The inherent fluorescence properties of imidazopyridine derivatives, for example, have been harnessed for applications in bioimaging and metal ion detection. nih.gov

Optoelectronic Materials: Donor-acceptor based pyridine derivatives are increasingly being investigated for their use in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.orgresearchgate.net The combination of the electron-donating aniline (B41778) moiety and the electron-accepting pyridine ring in this compound makes it an interesting candidate for development as a charge-transporting material. rsc.org By modifying the scaffold, its frontier molecular orbital energy levels can be tuned for efficient charge injection and transport. rsc.org Pyridine-containing compounds are also being explored for their potential in organic field-effect transistors and solar cells. google.com

Addressing Challenges in Scaffold Optimization and Identifying New Research Opportunities

Despite its potential, the this compound scaffold presents certain challenges that also open up new research opportunities.

Regioselective Functionalization: As with many pyridine-containing compounds, achieving selective functionalization at specific positions on the pyridine ring can be challenging due to its inherent electronic properties. researchgate.netrsc.org Overcoming this hurdle through the development of novel synthetic methods is a key research objective. researchgate.netnih.gov Success in this area would unlock a vast chemical space for exploration.

Understanding Structure-Property Relationships: A thorough investigation into how modifications to the ethoxy linker and substitutions on both the pyridine and aniline rings affect the compound's properties is crucial. This includes studying the impact on biological activity, photophysical properties, and material characteristics. nih.govresearchgate.net

Exploring Bifunctional Nature: The presence of both a hydrogen bond donor (the aniline amine group) and a hydrogen bond acceptor (the pyridine nitrogen) makes this compound a potential bifunctional molecule. nih.govacs.org This characteristic could be exploited in the design of co-crystals and supramolecular assemblies with unique properties. nih.govacs.org

Q & A

Q. What are the standard synthetic routes for 4-[2-(Pyridin-4-yl)ethoxy]aniline, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution reactions. For example, 4-nitrophenol derivatives can react with pyridinyl alcohols under basic conditions (e.g., potassium carbonate in DMF at elevated temperatures) to form the ethoxy linker . Subsequent reduction of the nitro group to an amine (e.g., catalytic hydrogenation with Pd/C) yields the target compound. Evidence from similar compounds (e.g., pyrrolidinyl analogs) suggests that solvent choice (polar aprotic solvents like DMF) and stoichiometric control of the base are critical for achieving >70% yields .

Q. What spectroscopic techniques are recommended to confirm the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for verifying the ethoxy linker (δ ~4.3 ppm for –OCH2_2– and δ ~6.8–7.5 ppm for aromatic protons) and pyridinyl group (distinct splitting patterns).
  • IR Spectroscopy : Confirms the amine group (N–H stretch at ~3300–3500 cm1^{-1}) and ether linkage (C–O–C at ~1250 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the electronic nature of the pyridinyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The pyridinyl group acts as an electron-withdrawing moiety via resonance, polarizing the ethoxy linker and enhancing electrophilicity at the aromatic ring. This facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) at the para position of the aniline. Comparative studies with trifluoromethyl or methyl substituents (e.g., in ) show that electron-deficient groups accelerate substitution rates by ~30% under identical conditions .

Q. What strategies mitigate competing side reactions during the ethoxy linker formation in the synthesis?

  • Base Selection : Use of weak bases (e.g., K2_2CO3_3) minimizes hydrolysis of sensitive intermediates.
  • Temperature Control : Reactions conducted at 80–100°C prevent decomposition of the pyridinyl alcohol.
  • Protecting Groups : Temporary protection of the aniline (e.g., acetylation) avoids unwanted oxidation during coupling steps .

Q. In pharmacological research, how is this compound utilized as a building block for kinase inhibitors?

this compound serves as a core scaffold in kinase inhibitor design. For example, it is functionalized with chromeno-pyrimidine or pyrrolo-pyridinyl groups (via Suzuki coupling or Buchwald-Hartwig amination) to target MAP4K1 or other oncogenic kinases. The pyridinyl group enhances binding affinity to ATP pockets, while the ethoxy linker improves solubility .

Q. How do discrepancies in reported biological activities of structural analogs inform structure-activity relationship (SAR) studies?

For instance, replacing the pyridinyl group with a morpholinyl moiety () reduces metabolic stability but increases aqueous solubility. Contradictory cytotoxicity data between pyridinyl and pyrrolidinyl analogs ( vs. 16) highlight the importance of heterocycle electronics in target engagement. Systematic SAR requires comparative assays (e.g., IC50_{50} profiling across kinase panels) and computational docking studies .

Methodological Considerations

  • Reaction Optimization : DOE (Design of Experiments) approaches are recommended for balancing yield and purity in multi-step syntheses .
  • Data Validation : Cross-reference NMR/IR data with PubChem entries (e.g., ) to confirm structural assignments.
  • Biological Assays : Use orthogonal assays (e.g., SPR and cellular kinase inhibition) to resolve activity discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.